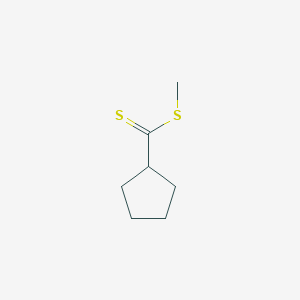

Methyl cyclopentanecarbodithioate

Description

Methyl cyclopentanecarbodithioate (CAS: Not explicitly provided in evidence) is an organosulfur compound characterized by a cyclopentane ring substituted with a carbodithioate (-CSS-) group and a methyl ester moiety. Structurally, it belongs to the class of dithiocarbamate esters, which are known for their applications in coordination chemistry (as ligands) and agrochemicals (e.g., fungicides) due to their sulfur-rich reactivity .

Properties

CAS No. |

104681-55-2 |

|---|---|

Molecular Formula |

C7H12S2 |

Molecular Weight |

160.3 g/mol |

IUPAC Name |

methyl cyclopentanecarbodithioate |

InChI |

InChI=1S/C7H12S2/c1-9-7(8)6-4-2-3-5-6/h6H,2-5H2,1H3 |

InChI Key |

SZBSDHABBJYRMJ-UHFFFAOYSA-N |

SMILES |

CSC(=S)C1CCCC1 |

Canonical SMILES |

CSC(=S)C1CCCC1 |

Synonyms |

Cyclopentanecarbodithioic acid, methyl ester (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU 590 dihydrochloride involves multiple steps, starting with the preparation of the core structure, 7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane. This is achieved through a series of organic reactions, including nucleophilic substitution and cyclization reactions. The final product is obtained by treating the core structure with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

While specific industrial production methods for VU 590 dihydrochloride are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production would also require stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

VU 590 dihydrochloride primarily undergoes reactions typical of organic compounds with similar functional groups. These include:

Oxidation: The nitro groups in the compound can be reduced to amines under appropriate conditions.

Reduction: The compound can undergo reduction reactions, particularly at the nitro groups, to form corresponding amines.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are typically employed.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives or amines.

Reduction: Formation of amines from nitro groups.

Substitution: Formation of substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

VU 590 dihydrochloride is widely used in scientific research due to its ability to selectively inhibit specific potassium channels. Its applications include:

Chemistry: Used to study the structure and function of potassium channels.

Biology: Helps in understanding the physiological roles of potassium channels in various tissues.

Medicine: Potential therapeutic applications in conditions related to potassium channel dysfunction, such as hypertension and cardiac arrhythmias.

Industry: Used in the development of new drugs targeting potassium channels.

Mechanism of Action

VU 590 dihydrochloride exerts its effects by blocking the ion permeation pathway of the Kir1.1 and Kir7.1 potassium channels. This inhibition is dose-dependent and occurs at sub-micromolar concentrations for Kir1.1 and micromolar concentrations for Kir7.1 . The compound binds to specific sites within the channels, preventing the flow of potassium ions and thereby modulating the channel’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl cyclopentanecarbodithioate with structurally related carbodithioates and esters, highlighting key differences in properties and applications. Note: Data are illustrative due to lack of direct evidence.

Key Findings:

- Ring Size Effects : Cyclopentane derivatives (e.g., this compound) exhibit lower steric hindrance compared to cyclohexane analogs, enhancing their reactivity in metal coordination .

- Ester Group Influence : Methyl esters generally hydrolyze faster than ethyl analogs, impacting environmental persistence .

- Functional Group Contrast : Unlike the dithioate group in carbodithioates, methyl shikimate () contains a hydroxyl-rich aromatic ring, leading to divergent applications in drug synthesis .

Analytical Characterization

This compound can be analyzed via techniques shared with structurally similar esters:

- NMR Spectroscopy : As shown for methyl shikimate (), $ ^1H $ and $ ^{13}C $ NMR would reveal peaks for the cyclopentane ring (δ 1.5–2.5 ppm) and the dithioate group (δ 200–220 ppm for $ ^{13}C $) .

- FTIR: A strong absorption band near 1050 cm$ ^{-1 }$ (C=S stretch) distinguishes it from non-sulfur esters like methyl shikimate .

- HPLC : Retention times and peak purity can be assessed using methods analogous to those in .

Toxicity and Hazards

In contrast, methylcyclopentadienyl manganese tricarbonyl (MMT) (), an organometallic fuel additive, poses severe neurotoxic risks due to manganese content . This highlights a critical distinction: sulfur-based esters typically lack the heavy metal risks associated with organometallics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.